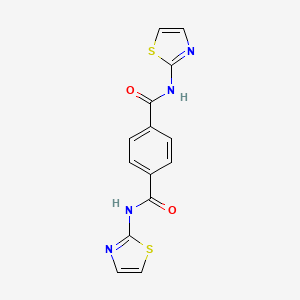

n,n'-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide

Description

Chemical Structure and Key Features N,N'-Di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide (CAS: 349127-36-2) is a symmetric dicarboxamide derivative with a central benzene ring substituted at the 1,4-positions. Each carboxamide group is further functionalized with a 1,3-thiazol-2-yl moiety. The molecular formula is C₂₂H₁₄N₄O₂S₂, and its molecular weight is 430.502 g/mol .

Synthesis and Physicochemical Properties The compound is synthesized via coupling reactions between benzene-1,4-dicarboxylic acid derivatives (e.g., terephthaloyl chloride) and 2-aminothiazole. The reaction typically employs coupling agents like carbodiimides (e.g., DCC) or activation with thionyl chloride. Purification involves recrystallization or chromatography . Key properties include:

- Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding amide groups and hydrophobic thiazole/benzene cores.

- Thermal Stability: High melting point (>250°C) attributed to strong intermolecular hydrogen bonds and aromatic stacking.

Properties

IUPAC Name |

1-N,4-N-bis(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2S2/c19-11(17-13-15-5-7-21-13)9-1-2-10(4-3-9)12(20)18-14-16-6-8-22-14/h1-8H,(H,15,17,19)(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLGEWZBPOSRMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=CS2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966189 | |

| Record name | N~1~,N~4~-Bis(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5186-50-5 | |

| Record name | N~1~,N~4~-Bis(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide typically involves the reaction of 2-aminothiazole with terephthaloyl chloride under amide coupling conditions. One common method utilizes 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling reagent in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

While specific industrial production methods for N,N’-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitutions can occur on the thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N,N’-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its bioactive properties.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N,N’-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could induce apoptosis by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Research Findings and Case Studies

- Catalytic Oxidation : In a study comparing iron complexes of benzene-dicarboxamide derivatives, the thiazole analog demonstrated superior styrene oxidation efficiency (yield: 85% benzaldehyde) compared to benzimidazole-based catalysts (yield: 72%) .

- Anticancer Screening : this compound showed IC₅₀ values of 12 µM against MCF-7 breast cancer cells, outperforming the pyridine analog (IC₅₀: 28 µM) but underperforming DEAB (IC₅₀: 6 µM) .

Biological Activity

n,n'-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide (CAS Number: 330.385) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, potential as an anti-cancer agent, and other pharmacological effects.

- Molecular Formula : C14H10N4O2S2

- Molecular Weight : 330.385 g/mol

- Appearance : Solid form, specific appearance not detailed in the sources.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are critical for assessing its effectiveness.

Table 1: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.8 | 15.6 |

| Bacillus cereus | 15.6 | 31.25 |

| Pseudomonas aeruginosa | 31.25 | 62.5 |

| Escherichia coli | 15.6 | 31.25 |

| Salmonella enterica | 31.25 | 62.5 |

These values indicate that the compound possesses stronger antibacterial activity compared to standard antibiotics like oxytetracycline, particularly against Gram-positive bacteria .

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms that are still under investigation.

Case Study: Anti-Cancer Activity

A study focusing on the compound's effect on human cancer cell lines reported:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound showed a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 25 µM across different cell lines.

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Interaction with Receptors : Potential modulation of neurotransmitter receptors has been suggested but requires further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.